molecular formula C9H10BrNO2 B13859369 3-Bromo-5-(oxolan-3-yloxy)pyridine

3-Bromo-5-(oxolan-3-yloxy)pyridine

Cat. No.: B13859369
M. Wt: 244.08 g/mol
InChI Key: NUUKENQPCPMLMC-UHFFFAOYSA-N
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Description

3-Bromo-5-(oxolan-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2 It is a brominated pyridine derivative with an oxolane (tetrahydrofuran) moiety attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(oxolan-3-yloxy)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the oxolane moiety. One common method involves the reaction of 3-bromopyridine with oxolane-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(oxolan-3-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Reactions are often carried out in solvents like DMF or toluene at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

3-Bromo-5-(oxolan-3-yloxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action of 3-Bromo-5-(oxolan-3-yloxy)pyridine depends on its application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and oxolane moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(oxolan-3-yloxy)pyridine is unique due to the specific positioning of the bromine and oxolane moieties on the pyridine ring. This unique structure can lead to different chemical reactivity and biological activity compared to its isomers. The specific positioning can also influence its interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-bromo-5-(oxolan-3-yloxy)pyridine

InChI

InChI=1S/C9H10BrNO2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6H2

InChI Key

NUUKENQPCPMLMC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC(=CN=C2)Br

Origin of Product

United States

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